2,2-Dibenzyl-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibenzyl-1,3-dithiane is an organic compound with the molecular formula C18H20S2. It belongs to the class of 1,3-dithianes, which are cyclic thioacetals or cyclic thioketals. This compound is characterized by the presence of two benzyl groups attached to the 2-position of the 1,3-dithiane ring. It is commonly used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibenzyl-1,3-dithiane can be synthesized through the reaction of benzyl chloride with 1,3-dithiane in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base deprotonating the 1,3-dithiane to form a nucleophilic species that attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibenzyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to generate nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used.
Scientific Research Applications
2,2-Dibenzyl-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,2-dibenzyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in reactions that form carbon-carbon bonds. The benzyl groups provide additional stability and reactivity, allowing for selective transformations.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler compound without the benzyl groups.
2,2-Dimethyl-1,3-dithiane: Contains methyl groups instead of benzyl groups.
2,2-Diphenyl-1,3-dithiane: Contains phenyl groups instead of benzyl groups.
Uniqueness
2,2-Dibenzyl-1,3-dithiane is unique due to the presence of benzyl groups, which enhance its stability and reactivity compared to other 1,3-dithianes. This makes it particularly valuable in synthetic applications where selective transformations are required.
Properties
CAS No. |
40939-52-4 |
---|---|
Molecular Formula |
C18H20S2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2,2-dibenzyl-1,3-dithiane |
InChI |
InChI=1S/C18H20S2/c1-3-8-16(9-4-1)14-18(19-12-7-13-20-18)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI Key |
QKTGRHAGQYQUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.